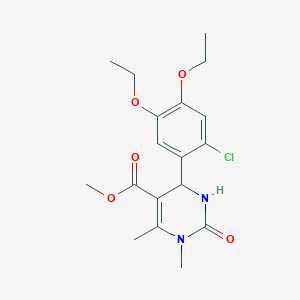
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as CDMP, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. CDMP has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CDMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. CDMP has been found to inhibit the growth of a variety of microorganisms, including fungi and bacteria, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMP has been found to possess a variety of biochemical and physiological effects, including antifungal, antibacterial, and antitumor activity. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
CDMP has several advantages as a research tool, including its potent biological activity and its ability to serve as a scaffold for the design of new compounds. However, it also has some limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on CDMP, including the development of new derivatives with improved biological activity, the investigation of its potential use as a therapeutic agent for a variety of diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for CDMP in order to maximize its therapeutic potential.
Synthesis Methods
CDMP can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-diethoxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, followed by methylation with methyl iodide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
CDMP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess antifungal, antibacterial, and antitumor properties, making it a promising candidate for the development of new drugs. CDMP has also been studied for its potential use as a scaffold for the design of new compounds with improved biological activity.
properties
Product Name |
Methyl 4-(2-chloro-4,5-diethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Molecular Formula |
C18H23ClN2O5 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
methyl 6-(2-chloro-4,5-diethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23ClN2O5/c1-6-25-13-8-11(12(19)9-14(13)26-7-2)16-15(17(22)24-5)10(3)21(4)18(23)20-16/h8-9,16H,6-7H2,1-5H3,(H,20,23) |
InChI Key |
WGECMZIHSZZBKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether](/img/structure/B308017.png)
![3,3'-[(5-chloro-2,3-dimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B308018.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether](/img/structure/B308021.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308022.png)
![5-(2-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308023.png)
![ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate](/img/structure/B308024.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308025.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308026.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308028.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308031.png)
![1-butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308032.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308036.png)
![7-Acetyl-6-(3-ethoxy-2-methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308038.png)